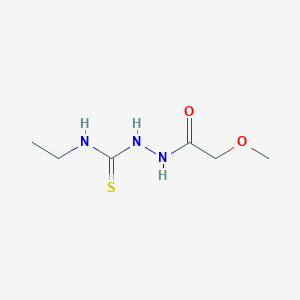
N-ethyl-2-(methoxyacetyl)hydrazinecarbothioamide
Cat. No. B4271122
M. Wt: 191.25 g/mol
InChI Key: CGUKUNKMMRWGMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07585881B2
Procedure details


Methoxyacetic acid 360 mg, 3.99 mmol), 4-ethyl-3-thiosemicarbazide (581 mg, 4.87 mmol), diisopropylcarbodiimide (615 mg, 4.87 mmol) and hydroxybenzotriazole (69.6 mg, 0.51 mmol) were mixed in dimethylformamide (10 ml) and stirred under argon at ambient temperatures for 19 h. After evaporation to dryness the crude was used directly in the next step. MS (ESI) m/z 192 (M+1). Step 2: 4-Ethyl-5-methoxymethyl-2,4-dihydro-[1,2,4]triazole-3-thione: N-Ethyl-2-(methoxyacetyl(hydrazinecarbothioamide (760 mg crude, 4 mmol) and sodium bicarbonate (560 mg, 6.6 mmol) were suspended in water (15 ml) and refluxed for 5 h. After cooling and filtration the filtrate was acidified with concentrated hydrochloric acid, followed by extraction with ethyl acetate. After evaporation to dryness the crude was recrystallized in ethyl acetate/heptane. Filtration and recrystallization of the mother liquor gave a combined yield of 325 mg (47%) of the title compound. 1H NMR (CDCl3), δ (ppm): 4.47 (s, 2H), 4.13 (q, 2H), 3.37 (s, 3H), 1.38 (t, 3H).








Name
Yield
47%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][C:4]([OH:6])=O.[CH2:7]([NH:9][C:10](=[S:13])[NH:11][NH2:12])[CH3:8].C(N=C=NC(C)C)(C)C.OC1C2N=NNC=2C=CC=1.N(C(=S)N)N.C(=O)(O)[O-].[Na+]>CN(C)C=O.O>[CH2:7]([NH:9][C:10]([NH:11][NH:12][C:4](=[O:6])[CH2:3][O:2][CH3:1])=[S:13])[CH3:8] |f:5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
360 mg
|
|
Type
|
reactant
|
|
Smiles
|
COCC(=O)O
|
|
Name
|
|
|
Quantity
|
581 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)NC(NN)=S
|
|
Name
|
|
|
Quantity
|
615 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N=C=NC(C)C
|
|
Name
|
|
|
Quantity
|
69.6 mg
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=CC=2NN=NC21
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
760 mg
|
|
Type
|
reactant
|
|
Smiles
|
N(N)C(N)=S
|
Step Three
|
Name
|
|
|
Quantity
|
560 mg
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred under argon at ambient temperatures for 19 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After evaporation to dryness the crude
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for 5 h
|
|
Duration
|
5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtration the filtrate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
followed by extraction with ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After evaporation to dryness the crude
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was recrystallized in ethyl acetate/heptane
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filtration and recrystallization of the mother liquor
|
Outcomes


Product
Details
Reaction Time |
19 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)NC(=S)NNC(COC)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | ||
| YIELD: PERCENTYIELD | 47% | |
| YIELD: CALCULATEDPERCENTYIELD | 42.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
